(2-Benzoylphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular structures of similar compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Scientific Research Applications
Fluoropyrimidine Applications
Fluoropyrimidines, like 5-fluorouracil (5-FU), are widely used in chemotherapy for treating colorectal cancer. They inhibit thymidylate synthase, playing a crucial role in DNA synthesis. Studies have explored genetic predictors of response to fluoropyrimidine-based chemotherapy, highlighting the significance of gene polymorphisms in methylenetetrahydrofolate reductase (MTHFR) as potential genomic predictors for clinical responses to such treatments (Marcuello et al., 2006).
Benzophenone Derivatives
Benzophenones are organic compounds utilized in various applications, including as ultraviolet (UV) filters, fragrance enhancers, and photoinitiators. Their widespread use in sunscreens, toiletries, and cosmetics has been documented to protect against UV radiation and extend product shelf life, although exposure has been associated with allergic reactions and potential endocrine disruption (Caruana et al., 2011).
properties
IUPAC Name |
[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c23-16-12-24-22(25-13-16)29-17-10-11-26(14-17)21(28)19-9-5-4-8-18(19)20(27)15-6-2-1-3-7-15/h1-9,12-13,17H,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNOVNNIHKHVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzoylphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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